An In-depth Technical Guide to 3-Ethynylbenzonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Ethynylbenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylbenzonitrile, a bifunctional aromatic compound featuring both a nitrile and a terminal alkyne group, serves as a versatile and valuable building block in the realms of organic synthesis, medicinal chemistry, and materials science. Its unique electronic properties and the orthogonal reactivity of its functional groups make it an attractive scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-ethynylbenzonitrile, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the context of drug discovery and development.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₅N | [4] |
| Molecular Weight | 127.14 g/mol | [4] |
| CAS Number | 171290-53-2 | [5][6] |
| Appearance | Not specified; likely a solid at room temperature | |
| Boiling Point (Predicted) | 230.2 ± 23.0 °C | [2] |
| Density (Predicted) | 1.037 g/mL at 25 °C | [2] |
| Solubility | Generally soluble in organic solvents | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 3-ethynylbenzonitrile. While complete spectral data with peak assignments for the 3-isomer is not available in the provided search results, typical characteristic absorptions and resonances can be predicted based on its structure and data for analogous compounds.
Infrared (IR) Spectroscopy: The IR spectrum of 3-ethynylbenzonitrile is expected to exhibit characteristic absorption bands for the nitrile and alkyne functional groups.
-
C≡N Stretch: A strong, sharp absorption band is anticipated in the region of 2220-2240 cm⁻¹ for the aromatic nitrile[7].
-
≡C-H Stretch: A sharp, medium-intensity band should appear around 3300 cm⁻¹ corresponding to the stretching of the acetylenic C-H bond.
-
C≡C Stretch: A weak to medium absorption is expected in the 2100-2140 cm⁻¹ region for the carbon-carbon triple bond.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations[8].
-
Aromatic C=C Stretch: Bands in the 1400-1600 cm⁻¹ region are indicative of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals for the aromatic protons and the acetylenic proton. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The acetylenic proton is expected to be a singlet in the region of δ 3.0-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the two acetylenic carbons, and the nitrile carbon. The nitrile carbon (C≡N) is typically found in the range of δ 110-125 ppm. The acetylenic carbons (C≡C) would appear in the δ 70-90 ppm region. The aromatic carbons would resonate in the δ 110-140 ppm range.
Mass Spectrometry (MS): The electron ionization mass spectrum of 3-ethynylbenzonitrile would show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve the loss of HCN (m/z = 27) and other characteristic fragments of the aromatic ring.
Experimental Protocols
The most common and efficient method for the synthesis of 3-ethynylbenzonitrile is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide[9]. A typical synthetic route involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with 3-bromobenzonitrile, followed by the removal of the silyl protecting group.
Synthesis of 3-Ethynylbenzonitrile via Sonogashira Coupling
This protocol is adapted from established procedures for the synthesis of similar aryl alkynes[10][11].
Step 1: Sonogashira Coupling of 3-Bromobenzonitrile with Trimethylsilylacetylene
Materials:
-
3-Bromobenzonitrile
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add anhydrous triethylamine and anhydrous THF as solvents.
-
To the stirred mixture, add trimethylsilylacetylene (1.2-1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 3-((trimethylsilyl)ethynyl)benzonitrile, by column chromatography on silica gel.
Step 2: Deprotection of 3-((Trimethylsilyl)ethynyl)benzonitrile
Materials:
-
3-((Trimethylsilyl)ethynyl)benzonitrile
-
Potassium carbonate (K₂CO₃) or a fluoride source (e.g., tetrabutylammonium fluoride - TBAF)
-
Methanol or Tetrahydrofuran
Procedure:
-
Dissolve 3-((trimethylsilyl)ethynyl)benzonitrile in methanol.
-
Add potassium carbonate (a slight excess) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material has been fully converted.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 3-ethynylbenzonitrile.
-
If necessary, purify the product by column chromatography or recrystallization.
Chemical Reactivity and Applications
The dual functionality of 3-ethynylbenzonitrile makes it a versatile synthon for a variety of chemical transformations.
-
Reactions of the Alkyne Group: The terminal alkyne is amenable to a range of reactions, including:
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for the formation of 1,4-disubstituted 1,2,3-triazoles[12][13][14]. This reaction is particularly valuable in bioconjugation and medicinal chemistry for linking molecular fragments.
-
Further Sonogashira Couplings: The terminal alkyne can participate in further Sonogashira reactions to create more complex diarylacetylene structures.
-
Cycloaddition Reactions: The alkyne can undergo various cycloaddition reactions to form diverse heterocyclic systems.
-
-
Reactions of the Nitrile Group: The nitrile group can be transformed into other functional groups, such as:
-
Hydrolysis: Hydrolysis of the nitrile under acidic or basic conditions yields a carboxylic acid.
-
Reduction: Reduction of the nitrile can afford a primary amine.
-
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocycles like tetrazoles.
-
Role in Drug Discovery and Development
Benzonitrile derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties[15]. The ethynyl group in 3-ethynylbenzonitrile provides a key handle for derivatization and the introduction of pharmacophoric groups.
3-Ethynylbenzonitrile as a Scaffold for mGluR5 Antagonists
A significant application of 3-ethynylbenzonitrile and its derivatives is in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome[9][16].
mGluR5 Signaling Pathway: Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC)[9][17]. These downstream signaling events modulate neuronal excitability and synaptic function. Dysregulation of this pathway is associated with several neurological disorders[3][18].
3-Ethynylbenzonitrile serves as a key intermediate in the synthesis of potent and selective mGluR5 NAMs. The ethynyl group allows for the introduction of various substituents that can modulate the pharmacological properties of the final compounds, such as potency, selectivity, and pharmacokinetic profiles. The design and synthesis of kinase inhibitors is another area where benzonitrile derivatives have shown significant promise[15][19][20][21].
Conclusion
3-Ethynylbenzonitrile is a highly valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with the reactivity of its nitrile and alkyne functionalities, provide a robust platform for the development of novel compounds with diverse applications. The established synthetic protocols, particularly the Sonogashira coupling, allow for its efficient preparation. As research into the therapeutic potential of targeting signaling pathways like mGluR5 continues to expand, the importance of key building blocks such as 3-ethynylbenzonitrile is set to grow, offering new avenues for the development of innovative therapeutics for a range of challenging diseases.
References
- 1. 4-乙炔基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3032-92-6 CAS MSDS (4-Ethynylbenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mGluR5 as a Potential Orchestrator of Astrocyte Interactions in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kbfi.ee [kbfi.ee]
- 5. 3-ETHYNYL-BENZONITRILE | 171290-53-2 [chemicalbook.com]
- 6. 171290-53-2|3-Ethynylbenzonitrile|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 10. rsc.org [rsc.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Click Chemistry [organic-chemistry.org]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 14. interchim.fr [interchim.fr]
- 15. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Metabotropic Glutamate Receptors in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and synthesis of 3,7-diarylimidazopyridines as inhibitors of the VEGF-receptor KDR. | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
